4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
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Overview
Description
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The thieno[2,3-b]quinoline moiety in this compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Benzenesulfonohydrazide Group: This step involves the reaction of the thieno[2,3-b]quinoline core with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Methanol with a catalyst like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Methoxy or other substituted derivatives.
Scientific Research Applications
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.
Benzenesulfonohydrazide Derivatives: Compounds with similar sulfonohydrazide groups but different aromatic or heterocyclic cores.
Uniqueness
4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is unique due to the combination of its thieno[2,3-b]quinoline core and benzenesulfonohydrazide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQGKVTEFEHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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